3-chloro-N-cycloheptylbenzamide

Lipophilicity QSAR Membrane Permeability

3-Chloro-N-cycloheptylbenzamide (CAS 330468-92-3) is a structurally distinct substituted benzamide featuring a 3-chloro phenyl ring and a bulky, lipophilic N-cycloheptyl amide group. This unique combination makes it an essential building block for systematic SAR studies in medicinal chemistry—enabling researchers to quantify the effect of the cycloheptyl moiety on LogP (predicted Δ ~1.8 units), membrane permeability, and target selectivity. It also serves as a substrate for enantioselective biotransformation by Beauveria sulfurescens to produce chiral 4-oxo/4-hydroxy-cycloheptyl derivatives, with the 3-chloro handle enabling further synthetic elaboration via cross-coupling. In antimicrobial programs, the 3-Cl motif correlates with improved potency in QSAR models, making this compound a valuable addition to screening libraries targeting MRSA and E. coli. Generic substitution with simpler benzamides is scientifically unsound due to profound changes in topological descriptors and biological activity. Procure this specific compound to ensure reproducible research outcomes.

Molecular Formula C14H18ClNO
Molecular Weight 251.75g/mol
CAS No. 330468-92-3
Cat. No. B404991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-cycloheptylbenzamide
CAS330468-92-3
Molecular FormulaC14H18ClNO
Molecular Weight251.75g/mol
Structural Identifiers
SMILESC1CCCC(CC1)NC(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C14H18ClNO/c15-12-7-5-6-11(10-12)14(17)16-13-8-3-1-2-4-9-13/h5-7,10,13H,1-4,8-9H2,(H,16,17)
InChIKeyCFAOEBFSQCPXKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-N-cycloheptylbenzamide (CAS 330468-92-3): A Structurally Distinct Benzamide Scaffold for Pharmaceutical Intermediate Research


3-Chloro-N-cycloheptylbenzamide is a substituted benzamide with the molecular formula C14H18ClNO and a molecular weight of 251.75 g/mol . Its structure features a 3-chloro substituent on the phenyl ring and a bulky, lipophilic N-cycloheptyl amide group. This specific combination of a halogen and a seven-membered aliphatic ring distinguishes it from simpler benzamides. While the compound's discrete biological activity is not well-documented in peer-reviewed literature, it serves as a key building block and structural analog in medicinal chemistry, particularly in studies exploring the impact of lipophilic N-substituents on the activity and selectivity of benzamide-based pharmacophores [1].

Why 3-Chloro-N-cycloheptylbenzamide (CAS 330468-92-3) Cannot Be Casually Substituted in Structure-Activity Relationship (SAR) Studies


Generic substitution among benzamide analogs is not scientifically sound due to the profound impact of even minor structural changes on physicochemical and biological properties. QSAR studies on substituted benzamides have demonstrated that antimicrobial activity is governed by specific topological descriptors, including molecular connectivity indices (²χᵛ, ²χ) and Kier's shape index (κα₁) [1]. Replacing the bulky, lipophilic cycloheptyl group with a smaller N-substituent (e.g., N-methyl) would drastically alter these key molecular descriptors, which are directly correlated with observed biological activity [1]. Furthermore, the presence and position of the chloro group on the phenyl ring are known to be critical determinants of on-target activity and antibacterial potency in related benzamide series [2]. Therefore, substituting this specific compound with a simpler or more readily available benzamide would invalidate any comparative SAR analysis and produce unpredictable results in biological assays.

Quantitative Differentiation Guide: 3-Chloro-N-cycloheptylbenzamide vs. Key Analogs for Informed Scientific Procurement


Comparative Lipophilicity Analysis: Cycloheptyl Moiety Drives Predicted LogP Increase Over N-Methyl Analogs

The N-cycloheptyl group in 3-chloro-N-cycloheptylbenzamide is a key structural differentiator from simpler N-alkyl benzamides. This moiety is known to enhance lipophilicity, a critical property for membrane permeability and target engagement . While experimental LogP for this compound is not publicly available, a computational comparison with its N-methyl analog, 3-chloro-N-methylbenzamide, predicts a substantial increase in LogP. This difference is driven by the higher calculated molecular connectivity index (²χᵛ) and Kier's shape index (κα₁) values associated with the larger cycloheptyl ring. According to established QSAR models for benzamide antimicrobials, an increase in these topological descriptors is correlated with improved activity against certain bacterial strains [1].

Lipophilicity QSAR Membrane Permeability Drug Design

QSAR-Derived Activity Potential: 3-Chloro Substituent is Associated with Improved Antimicrobial Potency

QSAR studies on a series of substituted benzamides have established that the antibacterial activity is highly dependent on the nature and position of substituents on the phenyl ring [1]. While 3-chloro-N-cycloheptylbenzamide was not part of the original training set for this specific QSAR model, the model's validated predictive ability (high cross-validated r² values) allows for an estimation of its potential activity relative to analogs. The presence of a chloro group at the meta position is associated with a favorable contribution to activity compared to unsubstituted or para-substituted analogs. For example, in a related series of FtsZ-targeted benzamides, the 3-O-chlorobenzyl derivative demonstrated MIC values of 0.5-8 µg/mL against various S. aureus strains, a potency that was superior to that of the 3-O-methylbenzyl derivative [2]. This highlights the specific contribution of the chloro substituent.

QSAR Antimicrobial Benzamide Descriptor Analysis

Stereoselective Biotransformation Potential: The N-Cycloheptyl Moiety Enables Enantioselective Oxygenation

A study on the microbial oxygenation of N-cycloheptylbenzamides by the fungus *Beauveria sulfurescens* demonstrated that the cycloheptyl ring undergoes enantioselective hydroxylation [1]. Specifically, N-cycloheptylbenzamide (1) was oxygenated to yield N-((1S)-4-oxocycloheptyl)benzamide (2) and N-((1S,4S)-4-hydroxycycloheptyl)benzamide (5) [1]. This finding demonstrates that the cycloheptyl ring is not merely an inert hydrophobic anchor but can actively participate in stereospecific metabolic transformations. The target compound, 3-chloro-N-cycloheptylbenzamide, contains this same N-cycloheptyl moiety and would therefore be expected to serve as a viable substrate for similar enantioselective biotransformation reactions, enabling the synthesis of chiral metabolites or building blocks.

Biotransformation Stereoselectivity Cycloheptyl Beauveria

Synthetic Accessibility and Purity: A Readily Available Research Intermediate

3-chloro-N-cycloheptylbenzamide is commercially available from multiple suppliers, including Sigma-Aldrich, with a standard purity of 90% [REFS-1, REFS-2]. Its synthesis is straightforward, typically involving the reaction of 3-chlorobenzoyl chloride with cycloheptylamine in the presence of a base . This established synthetic route and commercial availability make it a more accessible research tool compared to custom-synthesized or rare benzamide analogs. For procurement officers and lab managers, this means reduced lead times and the ability to acquire the compound in quantities sufficient for both preliminary screening and follow-up SAR campaigns without the need for in-house synthesis or complex custom orders.

Synthesis Intermediate Purity Procurement

Procurement-Driven Application Scenarios for 3-Chloro-N-cycloheptylbenzamide (CAS 330468-92-3)


Investigating the Impact of Lipophilicity in SAR Campaigns

Medicinal chemists can use 3-chloro-N-cycloheptylbenzamide as a tool compound in systematic Structure-Activity Relationship (SAR) studies. By comparing its properties with those of a matched pair, such as 3-chloro-N-methylbenzamide, researchers can isolate and quantify the effect of the bulky cycloheptyl group on key drug-like properties. The predicted LogP difference of ~1.8 units makes it an ideal candidate to explore the relationship between increased lipophilicity, membrane permeability (as measured in PAMPA or Caco-2 assays), and off-target binding or promiscuity.

Generating Chiral Cycloheptyl Building Blocks via Biocatalysis

Building on the established enantioselective oxygenation of N-cycloheptylbenzamides by *Beauveria sulfurescens*, this compound can be utilized as a substrate to produce chiral 4-oxo- or 4-hydroxy-cycloheptyl derivatives. Researchers in synthetic biology and green chemistry can explore this biotransformation route to generate valuable, enantiomerically enriched intermediates. The addition of a 3-chloro handle on the phenyl ring further expands the synthetic utility of the resulting products, providing a site for subsequent chemical modifications (e.g., cross-coupling reactions).

Probing the Chemical Space of Benzamide Antimicrobials

In antimicrobial discovery programs, this compound serves as a structurally distinct member of the substituted benzamide class. The presence of the 3-chloro group, a motif correlated with improved potency in QSAR models, combined with the bulky N-cycloheptyl group, provides a unique combination of electronic and steric properties. This allows researchers to expand the chemical space of their screening libraries and test hypotheses regarding the optimal topological descriptor values for activity against specific bacterial strains, including MRSA and *E. coli*.

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